Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate
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Overview
Description
Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate is a chemical compound with the molecular formula C12H13F3N2O4 It is known for its unique structure, which includes a nitro group and a trifluoromethyl group attached to an aniline moiety, linked to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate typically involves the following steps:
Nitration of 4-(trifluoromethyl)aniline: The starting material, 4-(trifluoromethyl)aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the amino group.
Esterification: The resulting 2-nitro-4-(trifluoromethyl)aniline is then reacted with butanoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the butanoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like potassium carbonate.
Major Products Formed
Reduction: The major product is Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate.
Substitution: Depending on the nucleophile used, products such as Methyl 4-[2-nitro-4-(substituted)anilino]butanoate are formed.
Scientific Research Applications
Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[2-nitro-4-(trifluoromethyl)phenyl]butanoate
- Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]pentanoate
- Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]propanoate
Uniqueness
Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate is unique due to the specific positioning of the nitro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4/c1-21-11(18)3-2-6-16-9-5-4-8(12(13,14)15)7-10(9)17(19)20/h4-5,7,16H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGWUJJQMFOXOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379551 |
Source
|
Record name | Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339101-25-6 |
Source
|
Record name | Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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